Physicochemical Properties and Volatility Differentiation: Ethyl vs. Methyl Undecenoate
The ethyl ester group of ethyl 10-undecenoate (692-86-4) provides a different volatility and partition coefficient profile compared to its methyl ester analog. This is critical for fragrance and flavor applications where the compound's release and perception over time are paramount. The higher boiling point and logP of the ethyl ester indicate it is less volatile and more lipophilic than methyl undecenoate [1]. This results in a more tenacious and long-lasting flavor and fragrance profile, a key differentiator for formulators selecting an ester for a specific sensory performance . This difference is also relevant in polymer chemistry, where the ester group influences the rate of monomer incorporation and the properties of the final copolymer [2].
| Evidence Dimension | Volatility (Boiling Point) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Boiling Point: 258-259 °C [1]; LogP: 4.6 |
| Comparator Or Baseline | Methyl 10-undecenoate: Boiling Point ~ 248 °C (PubChem predicted); LogP ~ 3.8 (PubChem predicted) [1] |
| Quantified Difference | Ethyl ester has a ~10-11 °C higher boiling point and a ~0.8 unit higher LogP, indicating lower volatility and higher lipophilicity. |
| Conditions | Comparison of experimental data for ethyl ester with predicted data for methyl ester from authoritative databases [1]. |
Why This Matters
Procurement of ethyl 10-undecenoate ensures a different, more tenacious sensory and physical performance profile compared to the methyl ester, which is a critical design parameter in flavor, fragrance, and polymer science applications.
- [1] PubChem. (2025). Ethyl 10-undecenoate (CID 12729) and Methyl 10-undecenoate (CID 5362821) Compound Summaries. Retrieved from PubChem Database. View Source
- [2] Heinemann, J., et al. (1999). Copolymerization of ethene with methyl acrylate and ethyl 10-undecenoate using a cationic palladium diimine catalyst. Macromolecular Chemistry and Physics, 200(2), 384-389. View Source
